N,N',N''-Tris(trimethylsilyl)silanetetramine
Description
N,N’,N’'-Tris(trimethylsilyl)silanetetramine is an organosilicon compound known for its unique structure and properties. This compound is characterized by the presence of three trimethylsilyl groups attached to a central silicon atom, forming a silanetetramine framework. It is widely used in various chemical reactions and has significant applications in scientific research and industry.
Properties
CAS No. |
62277-55-8 |
|---|---|
Molecular Formula |
C9H32N4Si4 |
Molecular Weight |
308.72 g/mol |
IUPAC Name |
[[[amino-bis(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C9H32N4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h11-13H,10H2,1-9H3 |
InChI Key |
USHYXSCBDLQNSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](N)(N[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’,N’'-Tris(trimethylsilyl)silanetetramine can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with trichlorosilane in the presence of lithium. This reaction yields the desired compound along with lithium chloride as a byproduct .
Another method involves the protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane. The reaction proceeds as follows : [ (\text{Me}_3\text{Si})_4\text{Si} + \text{MeLi} \rightarrow (\text{Me}_3\text{Si})_3\text{SiLi} + \text{Me}_4\text{Si} ] [ (\text{Me}_3\text{Si})_3\text{SiLi} + \text{HCl} \rightarrow (\text{Me}_3\text{Si})_3\text{SiH} + \text{LiCl} ]
Industrial Production Methods
Industrial production of N,N’,N’'-Tris(trimethylsilyl)silanetetramine typically involves large-scale synthesis using similar methods as described above. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’'-Tris(trimethylsilyl)silanetetramine undergoes various types of chemical reactions, including:
Hydrosilylation: This compound is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds
Radical Reactions: It acts as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides
Reductions: It is involved in the reduction of acid chlorides and carbon-halogen bonds
Common Reagents and Conditions
Common reagents used in reactions with N,N’,N’'-Tris(trimethylsilyl)silanetetramine include:
Lithium reagents: For the synthesis of the compound itself.
Hydrosilylation catalysts: Such as platinum or rhodium complexes.
Radical initiators: For radical reactions.
Major Products Formed
The major products formed from reactions involving N,N’,N’'-Tris(trimethylsilyl)silanetetramine depend on the specific reaction conditions and substrates used. For example, hydrosilylation reactions yield silylated alkanes or alkenes, while radical reactions can produce reduced organic compounds.
Scientific Research Applications
N,N’,N’'-Tris(trimethylsilyl)silanetetramine has a wide range of applications in scientific research, including:
Chemistry: It is used as a radical reducing agent and in hydrosilylation reactions
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing to investigate its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials, coatings, and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N,N’,N’'-Tris(trimethylsilyl)silanetetramine involves the transfer of hydrogen atoms or silyl groups to substrates. The compound has a weak Si-H bond, which facilitates the transfer of hydrogen atoms in radical reactions . This property makes it an effective reducing agent and hydrosilylation reagent.
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)phosphite: Similar in structure but contains a phosphorus atom instead of silicon.
Trimethylsilyl chloride: A simpler compound with one trimethylsilyl group.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups attached to a central silicon atom.
Uniqueness
N,N’,N’'-Tris(trimethylsilyl)silanetetramine is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to act as a radical reducing agent and participate in hydrosilylation reactions sets it apart from other similar compounds.
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